4-(4-Isopropoxybenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(4-Isopropoxybenzoyl)-2-methylpyridine” is likely to be an organic compound consisting of a pyridine ring substituted with a methyl group at the 2-position and a 4-isopropoxybenzoyl group at the 4-position .
Molecular Structure Analysis
The molecular structure would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 2-position of the pyridine ring would be substituted with a methyl group, and the 4-position would be substituted with a 4-isopropoxybenzoyl group .Chemical Reactions Analysis
As a pyridine derivative, this compound might participate in various chemical reactions. The pyridine ring could act as a base, accepting a proton at the nitrogen atom. The carbonyl group in the 4-isopropoxybenzoyl moiety could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyridine ring might confer aromaticity and planarity. The isopropoxy and carbonyl groups could affect the compound’s polarity and solubility .Scientific Research Applications
Synthon Polymorphism and Pseudopolymorphism in Co-Crystals
- Research Context : This study discusses the polymorphism and pseudopolymorphism in co-crystals, focusing on compounds like 4,4'-bipyridine and 4-hydroxybenzoic acid. It highlights the stability and structural roles of different compounds in this context (Mukherjee & Desiraju, 2011).
Hydrogen Bonded Supramolecular Association
- Research Context : This paper explores the crystal structures of molecular salts formed from the self-assembly of acids with 2-amino-4-methylpyridine. It highlights the role of hydrogen bonding and other non-covalent interactions in these structures, providing insights into the formation and stability of these molecular salts (Khalib et al., 2014).
Electrophoretic Separation Optimization
- Research Context : This research discusses the optimization of pH in the electrophoretic separation of methylpyridines. It emphasizes the role of surfactants in improving separation and explores the relationships between pH, separation efficiency, and the electrophoretic mobilities of various isomers (Wren, 1991).
Molecular and Crystal Structure Analysis
- Research Context : The paper presents a comprehensive analysis of organic acid-base salts obtained from the assembly of acids with 2-amino-6-methylpyridine. It uses techniques like FTIR, NMR, and X-ray diffraction to characterize the structures and highlights the importance of non-covalent interactions in the crystal packing of these compounds (Thanigaimani et al., 2015).
Metal Complexes of Isoindolines
- Research Context : This study delves into the formation of mononuclear and binuclear metal complexes using ligands derived from the condensation of dicyanobenzene and 2-amino-4-methylpyridine. It discusses the properties and potential applications of these complexes in various fields (Gagne et al., 1981).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would depend on the specific context, such as the target organism or cell type, and the presence of other compounds.
Safety and Hazards
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-propan-2-yloxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-13(5-7-15)16(18)14-8-9-17-12(3)10-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXPMPHCSHOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197911 | |
Record name | [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-93-9 | |
Record name | [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1-Methylethoxy)phenyl](2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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